molecular formula C17H18O6 B3050462 Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate CAS No. 26129-62-4

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate

Cat. No. B3050462
CAS RN: 26129-62-4
M. Wt: 318.32 g/mol
InChI Key: QYGUJJPMFIFXJL-UHFFFAOYSA-N
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Description

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate is a chemical compound with the molecular formula C17H18O6. It is used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate involves a two-step sequence including Stobbe condensation followed by cyclisation from 2,4-dimethoxybenzaldehyde as the starting material . The ethyl ester moiety is then hydrolyzed to form the corresponding carboxylic acid which is subsequently in situ converted to carboxyl chorides by reacting with thionyl chloride and then to carboxamides derivatives by treating with 4-methylbenzylamine and 3-morpholinopropylamine .


Molecular Structure Analysis

The molecular structure of Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate is represented by the formula C17H18O6. The molecular weight of this compound is 318.32 g/mol.


Chemical Reactions Analysis

In the synthesis process, Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate is converted into 1-[3-allyl-4-(benzyloxy)-6,8-dimethoxy-2-naphthyl)-1-ethanol in seven steps . This compound is then subjected to Wacker oxidation conditions, providing 5-benzyloxy-7,9-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene in good yield .

properties

IUPAC Name

ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-5-22-17(19)11-8-13-12(15(9-11)23-10(2)18)6-7-14(20-3)16(13)21-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGUJJPMFIFXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2OC)OC)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314856
Record name MLS003115607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate

CAS RN

26129-62-4
Record name MLS003115607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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